(2R)-2-but-3-enyloxirane

Description

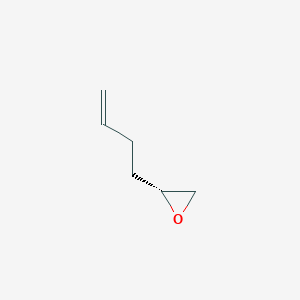

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-but-3-enyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOUUYKIVSIAR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309151 | |

| Record name | (2R)-2-(3-Buten-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137688-20-1 | |

| Record name | (2R)-2-(3-Buten-1-yl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137688-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(3-Buten-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(3-buten-1-yl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R)-2-but-3-enyloxirane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-but-3-enyloxirane , a chiral epoxide, is a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive oxirane ring and a terminal alkene, offers a gateway to a diverse array of complex chiral molecules. This guide provides a comprehensive overview of its physical properties, synthetic methodologies, characteristic reactivity, and its burgeoning applications in the field of drug development.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | - |

| Molecular Weight | 98.14 g/mol | |

| Boiling Point | 120 °C at 760 mmHg | |

| Density | 0.892 g/cm³ | |

| Purity (typical) | ≥97% | |

| Appearance | Liquid | |

| Storage Temperature | Refrigerator |

Synthesis of Enantiopure this compound

The primary route to enantiomerically enriched this compound is through the asymmetric epoxidation of a suitable precursor. The most common and effective methods are detailed below.

Jacobsen-Katsuki Epoxidation of 1,5-Hexadiene

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[1][2][3] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively. For the synthesis of this compound, 1,5-hexadiene is the logical starting material.

Reaction Scheme:

A simplified workflow for the Jacobsen-Katsuki Epoxidation.

Experimental Protocol:

-

Catalyst Preparation: The chiral (R,R)-Jacobsen catalyst is either purchased or prepared according to established literature procedures.

-

Reaction Setup: To a solution of 1,5-hexadiene in a suitable solvent (e.g., dichloromethane) at a controlled temperature (often 0 °C to room temperature), the Jacobsen catalyst is added.

-

Addition of Oxidant: A stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly to the reaction mixture. The use of a phase-transfer catalyst can be beneficial.

-

Monitoring and Work-up: The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its epoxide and alkene functionalities.

Nucleophilic Ring-Opening of the Epoxide

The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, proceeding via an SN2 mechanism. This reaction is highly regioselective, with nucleophiles preferentially attacking the less sterically hindered terminal carbon of the epoxide. This ring-opening provides a powerful tool for the introduction of a variety of functional groups with concomitant inversion of stereochemistry at the reaction center.

General Reaction Scheme:

Regioselective attack of a nucleophile on the terminal carbon of the epoxide.

Common nucleophiles include:

-

Azides (e.g., NaN₃): To introduce an amino group precursor.

-

Cyanides (e.g., KCN): For carbon chain extension.

-

Organocuprates (e.g., R₂CuLi): For the formation of new carbon-carbon bonds.

-

Amines (RNH₂): To synthesize chiral amino alcohols.

-

Thiols (RSH): To introduce sulfur-containing functionalities.

Reactions of the Alkene Moiety

The terminal double bond can undergo a wide range of transformations common to alkenes, including:

-

Hydroboration-Oxidation: To yield a primary alcohol.

-

Ozonolysis: To cleave the double bond and form an aldehyde.

-

Metathesis Reactions: For the formation of new carbon-carbon double bonds.

-

Heck, Suzuki, and other cross-coupling reactions: After conversion to a suitable derivative (e.g., a vinyl halide or triflate).

The ability to perform these reactions sequentially with the epoxide ring-opening allows for the construction of complex molecular architectures from a single chiral precursor.

Spectroscopic Characterization

While a dedicated, publicly available spectrum for this compound is scarce, its characteristic spectroscopic features can be predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the oxirane ring, the vinyl group, and the methylene groups. The protons on the epoxide ring would appear as a complex multiplet in the upfield region (typically 2.5-3.5 ppm). The vinyl protons would be observed in the downfield region (around 5.0-6.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the sp³-hybridized carbons of the epoxide ring (typically 45-55 ppm) and the sp²-hybridized carbons of the alkene (around 115-140 ppm).[4]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretching of the alkene at >3000 cm⁻¹ and the C=C stretching around 1640 cm⁻¹.[5][6] The C-O stretching of the epoxide ring would likely appear in the fingerprint region (around 1250 cm⁻¹ and 850-950 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 98.14).[7][8][9] Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or CO.

Applications in Drug Development

Chiral epoxides are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals.[5] The stereochemistry of a drug molecule is often critical for its biological activity and safety profile. This compound serves as a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly accessible literature, its structural motifs are present in various classes of therapeutic agents. The ability to introduce a stereodefined hydroxyl group and a modifiable four-carbon chain makes it an attractive starting material for the synthesis of:

-

Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain chiral hydroxyl groups and flexible side chains.[10][11]

-

Anticancer drugs: The synthesis of complex natural products and their analogs with cytotoxic properties often relies on the use of chiral building blocks.[2][12][13][14]

-

Cardiovascular drugs: Molecules with specific stereochemical requirements are common in this therapeutic area.[1][15][16]

The dual functionality of this compound allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with its enantiomer, (2S)-2-but-3-enyloxirane, it is expected to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It should be stored in a cool, dry place, typically in a refrigerator.

Conclusion

This compound is a potent chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its readily accessible synthesis via asymmetric epoxidation and the orthogonal reactivity of its functional groups provide a versatile platform for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral intermediates is set to increase, making a thorough understanding of their properties and reactivity essential for researchers in the field.

References

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]

-

Structure of antiviral drugs proposed for the synthesis of 'molecular... ResearchGate. Available at: [Link]

-

Jacobsen epoxidation. Wikipedia. Available at: [Link]

-

Jacobsen epoxidation. Grokipedia. Available at: [Link]

-

Jacobsen epoxidation. OpenOChem Learn. Available at: [Link]

-

This compound | CAS#:137688-20-1. Chemsrc. Available at: [Link]

-

carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]

-

Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. PubMed. Available at: [Link]

-

Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. MDPI. Available at: [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

-

Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. PubMed. Available at: [Link]

-

Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. PubMed. Available at: [Link]

-

Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). MDPI. Available at: [Link]

-

The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]

-

C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical .... Doc Brown's Chemistry. Available at: [Link]

-

C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for .... Doc Brown's Chemistry. Available at: [Link]

-

The mass spectra of the E/Z isomers of but-2-ene (cis/trans isomers of 2-butene). Doc Brown's Chemistry. Available at: [Link]

-

C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene) fragmentation pattern of m .... Doc Brown's Chemistry. Available at: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]

-

Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. American Chemical Society. Available at: [Link]

-

Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. Lancaster EPrints. Available at: [Link]

-

Sharpless epoxidation. Wikipedia. Available at: [Link]

-

Sharpless Asymmetric Epoxidation Reaction. Chem 115 Myers. Available at: [Link]

-

Sharpless Epoxidation. Organic Chemistry Portal. Available at: [Link]

-

Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC. Available at: [Link]

-

Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Available at: [Link]

-

Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. PMC. Available at: [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

-

2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. VBN. Available at: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

-

Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]

-

(2R)-but-3-en-2-ol | C4H8O | CID 6995534. PubChem. Available at: [Link]

-

-

Jacobsen-Katsuki Epoxidations. Wipf Group. Available at: [Link]

-

-

Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. Available at: [Link]

-

Enantioselective epoxidation of nonfunctionalized alkenes catalyzed by recyclable new homochiral bis-diamine. SciEngine. Available at: [Link]

-

Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. ACS Publications. Available at: [Link]

-

SharplessEpoxidation. YouTube. Available at: [Link]

-

Specific Rotation. Chemistry Steps. Available at: [Link]

-

Specific rotation. Wikipedia. Available at: [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

-

Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Available at: [Link]

-

Determining Refractive Index Experiment. YouTube. Available at: [Link]

-

Refractive Indices, Densities and Excess Molar Volumes of Monoalcohols + Water. Moodle@Units. Available at: [Link]

-

(a) Natural abundance 2 H-{ 1 H} NMR spectrum of (±)-but-3-en-2-ol.... ResearchGate. Available at: [Link]

-

Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry. Available at: [Link]

-

2-Methyl-3-buten-2-ol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

C-13 NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. Available at: [Link]

-

C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available at: [Link]

-

Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. Available at: [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes. PMC. Available at: [Link]

-

Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. MDPI. Available at: [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. Available at: [Link]

-

Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. MDPI. Available at: [Link]

-

Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. MDPI. Available at: [Link]

-

Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes. Semantic Scholar. Available at: [Link]

-

(2R)-but-3-yn-2-ol | C4H6O | CID 638102. PubChem. Available at: [Link]##

For Researchers, Scientists, and Drug Development Professionals

This compound , a chiral epoxide, is a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive oxirane ring and a terminal alkene, offers a gateway to a diverse array of complex chiral molecules. This guide provides a comprehensive overview of its physical properties, synthetic methodologies, characteristic reactivity, and its burgeoning applications in the field of drug development.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | - |

| Molecular Weight | 98.14 g/mol | |

| Boiling Point | 120 °C at 760 mmHg | [17] |

| Density | 0.892 g/cm³ | [17] |

| Purity (typical) | ≥97% | |

| Appearance | Liquid | |

| Storage Temperature | Refrigerator |

Synthesis of Enantiopure this compound

The primary route to enantiomerically enriched this compound is through the asymmetric epoxidation of a suitable precursor. The most common and effective methods are detailed below.

Jacobsen-Katsuki Epoxidation of 1,5-Hexadiene

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[1][2][3] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively. For the synthesis of this compound, 1,5-hexadiene is the logical starting material.

Reaction Scheme:

A simplified workflow for the Jacobsen-Katsuki Epoxidation.

Experimental Protocol:

-

Catalyst Preparation: The chiral (R,R)-Jacobsen catalyst is either purchased or prepared according to established literature procedures.

-

Reaction Setup: To a solution of 1,5-hexadiene in a suitable solvent (e.g., dichloromethane) at a controlled temperature (often 0 °C to room temperature), the Jacobsen catalyst is added.

-

Addition of Oxidant: A stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly to the reaction mixture. The use of a phase-transfer catalyst can be beneficial.

-

Monitoring and Work-up: The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its epoxide and alkene functionalities.

Nucleophilic Ring-Opening of the Epoxide

The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, proceeding via an SN2 mechanism. This reaction is highly regioselective, with nucleophiles preferentially attacking the less sterically hindered terminal carbon of the epoxide. This ring-opening provides a powerful tool for the introduction of a variety of functional groups with concomitant inversion of stereochemistry at the reaction center.

General Reaction Scheme:

Regioselective attack of a nucleophile on the terminal carbon of the epoxide.

Common nucleophiles include:

-

Azides (e.g., NaN₃): To introduce an amino group precursor.

-

Cyanides (e.g., KCN): For carbon chain extension.

-

Organocuprates (e.g., R₂CuLi): For the formation of new carbon-carbon bonds.

-

Amines (RNH₂): To synthesize chiral amino alcohols.

-

Thiols (RSH): To introduce sulfur-containing functionalities.

Reactions of the Alkene Moiety

The terminal double bond can undergo a wide range of transformations common to alkenes, including:

-

Hydroboration-Oxidation: To yield a primary alcohol.

-

Ozonolysis: To cleave the double bond and form an aldehyde.

-

Metathesis Reactions: For the formation of new carbon-carbon double bonds.

-

Heck, Suzuki, and other cross-coupling reactions: After conversion to a suitable derivative (e.g., a vinyl halide or triflate).

The ability to perform these reactions sequentially with the epoxide ring-opening allows for the construction of complex molecular architectures from a single chiral precursor.

Spectroscopic Characterization

While a dedicated, publicly available spectrum for this compound is scarce, its characteristic spectroscopic features can be predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the oxirane ring, the vinyl group, and the methylene groups. The protons on the epoxide ring would appear as a complex multiplet in the upfield region (typically 2.5-3.5 ppm). The vinyl protons would be observed in the downfield region (around 5.0-6.0 ppm).[18][19]

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the sp³-hybridized carbons of the epoxide ring (typically 45-55 ppm) and the sp²-hybridized carbons of the alkene (around 115-140 ppm).[4][20][21][22]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretching of the alkene at >3000 cm⁻¹ and the C=C stretching around 1640 cm⁻¹.[5][6][23][24][25] The C-O stretching of the epoxide ring would likely appear in the fingerprint region (around 1250 cm⁻¹ and 850-950 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 98.14).[7][8][9] Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or CO.

Applications in Drug Development

Chiral epoxides are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals.[15] The stereochemistry of a drug molecule is often critical for its biological activity and safety profile. This compound serves as a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly accessible literature, its structural motifs are present in various classes of therapeutic agents. The ability to introduce a stereodefined hydroxyl group and a modifiable four-carbon chain makes it an attractive starting material for the synthesis of:

-

Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain chiral hydroxyl groups and flexible side chains.[10][11][26][27]

-

Anticancer drugs: The synthesis of complex natural products and their analogs with cytotoxic properties often relies on the use of chiral building blocks.[2][12][13][14][28]

-

Cardiovascular drugs: Molecules with specific stereochemical requirements are common in this therapeutic area.[1][15][16][29]

The dual functionality of this compound allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with its enantiomer, (2S)-2-but-3-enyloxirane, it is expected to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It should be stored in a cool, dry place, typically in a refrigerator.

Conclusion

This compound is a potent chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its readily accessible synthesis via asymmetric epoxidation and the orthogonal reactivity of its functional groups provide a versatile platform for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral intermediates is set to increase, making a thorough understanding of their properties and reactivity essential for researchers in the field.

References

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]

-

Structure of antiviral drugs proposed for the synthesis of 'molecular... ResearchGate. Available at: [Link]

-

Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. PubMed. Available at: [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. Available at: [Link]

-

Specific Rotation. Chemistry Steps. Available at: [Link]

-

This compound | CAS#:137688-20-1. Chemsrc. Available at: [Link]

-

carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]

-

Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. MDPI. Available at: [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes. PMC. Available at: [Link]

-

(2R)-but-3-yn-2-ol | C4H6O | CID 638102. PubChem. Available at: [Link]

-

Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. MDPI. Available at: [Link]

-

Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. PubMed. Available at: [Link]

-

Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. MDPI. Available at: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available at: [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

-

Specific rotation. Wikipedia. Available at: [Link]

-

(a) Natural abundance 2 H-{ 1 H} NMR spectrum of (±)-but-3-en-2-ol.... ResearchGate. Available at: [Link]

-

Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. MDPI. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry. Available at: [Link]

-

Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. PubMed. Available at: [Link]

-

Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). MDPI. Available at: [Link]

-

Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Available at: [Link]

-

The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Available at: [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. Available at: [Link]

-

Densities and refractive indexes of binary liquid mixtures of eucalyptol with some alcohols. ResearchGate. Available at: [Link]

-

C-13 NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. Available at: [Link]

-

C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical .... Doc Brown's Chemistry. Available at: [Link]

-

C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for .... Doc Brown's Chemistry. Available at: [Link]

-

infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

-

C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene) fragmentation pattern of m .... Doc Brown's Chemistry. Available at: [Link]

-

C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

The mass spectra of the E/Z isomers of but-2-ene (cis/trans isomers of 2-butene). Doc Brown's Chemistry. Available at: [Link]

-

2-Methyl-3-buten-2-ol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes. Semantic Scholar. Available at: [Link]

-

Refractive Indices, Densities and Excess Molar Volumes of Monoalcohols + Water. Moodle@Units. Available at: [Link]

-

Determining Refractive Index Experiment. YouTube. Available at: [Link]

Sources

- 1. Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylbut-2-ene (2-methyl-2-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. docbrown.info [docbrown.info]

- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]

- 15. Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. C5H10 2-methylbut-2-ene (2-methyl-2-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-2-ene (2-methyl-2-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. IR Absorption Table [webspectra.chem.ucla.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. mdpi.com [mdpi.com]

- 27. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines | MDPI [mdpi.com]

- 29. mdpi.com [mdpi.com]

(2R)-2-but-3-enyloxirane chemical structure and bonding

An In-depth Technical Guide to (2R)-2-but-3-enyloxirane: Structure, Bonding, and Reactivity for Advanced Synthesis

Introduction

This compound, a chiral epoxide, stands as a versatile and valuable building block in modern organic synthesis. Its structure uniquely combines two highly reactive functional groups: a stereodefined epoxide and a terminal alkene. This duality allows for orthogonal chemical modifications, making it a powerful synthon for the construction of complex molecular architectures, particularly in the fields of natural product synthesis and pharmaceutical drug development. The precise (R)-stereochemistry at the C2 position provides a crucial handle for introducing chirality, a fundamental aspect of biological activity.

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to explore the nuanced details of its chemical structure, the nature of its bonding, its characteristic spectroscopic signatures, and its predictable reactivity. The aim is to provide the field-proven insights necessary to effectively utilize this reagent in sophisticated synthetic campaigns.

Section 1: Molecular Structure and Stereochemistry

The fundamental structure of this compound, with the molecular formula C₆H₁₀O, consists of a three-membered oxirane (epoxide) ring substituted with a but-3-en-1-yl group at one of its carbon atoms.[1] The molecule's utility is intrinsically linked to its defined stereochemistry.

1.1. Core Components

-

Oxirane Ring: A strained, three-membered heterocycle containing two carbon atoms and one oxygen atom. This high ring strain (approximately 13 kcal/mol) is the primary driver of its reactivity, making it susceptible to nucleophilic ring-opening.

-

Butenyl Side Chain: A four-carbon chain featuring a terminal double bond (alkene). This group provides a secondary site for chemical modification.

-

Chiral Center: The carbon atom of the oxirane ring bonded to both the butenyl group and the other oxirane carbon (C2) is a stereocenter.

1.2. (2R) Configuration The designation "(2R)" refers to the absolute configuration at the C2 stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Protocol: Assigning CIP Priority

-

Identify the Stereocenter: The C2 carbon of the oxirane ring.

-

Identify Attached Groups:

-

Oxygen atom of the oxirane ring.

-

C1 carbon of the oxirane ring.

-

C1' carbon of the butenyl side chain.

-

Implicit Hydrogen atom.

-

-

Assign Priorities (Highest to Lowest):

-

-O- (in the ring, atomic number 8)

-

-CH₂(C1 of oxirane) (attached to another carbon and an oxygen)

-

-CH₂(C1' of butenyl group) (attached to another carbon)

-

-H (implicit, atomic number 1)

-

-

Determine Configuration: Orient the molecule so the lowest priority group (-H) points away from the viewer. Trace the path from priority 1 → 2 → 3. For this molecule, the path proceeds in a clockwise direction, confirming the (R) configuration.

This defined stereochemistry is critical, as it allows for the diastereoselective synthesis of complex molecules where the relative orientation of atoms is paramount for biological function.

Caption: 3D representation of this compound.

Section 2: Chemical Bonding and Electronic Properties

A deeper understanding of the molecule's reactivity requires an analysis of its underlying bonding framework, which is best described using valence bond theory and the concept of orbital hybridization.[2]

2.1. Hybridization States

-

Oxirane Carbons (C1, C2): These carbons are sp³ hybridized. In a typical acyclic sp³ carbon, the bond angles are approximately 109.5°. However, the geometric constraint of the three-membered ring forces these bond angles to be near 60°. This deviation from the ideal tetrahedral angle is the source of significant angle strain.

-

Oxirane Oxygen: The oxygen atom is also sp³ hybridized, with two hybrid orbitals forming sigma bonds to the carbons and the other two holding lone pairs of electrons.

-

Alkene Carbons (C3', C4'): These carbons are sp² hybridized, forming a planar system with bond angles of approximately 120°. The unhybridized p-orbital on each carbon overlaps to form the π-bond.

-

Butenyl Carbons (C1', C2'): These are standard sp³ hybridized carbons, acting as a flexible linker between the two functional groups.

Caption: Hybridization states in this compound.

2.2. Orbital Overlap and Bond Characteristics

-

Sigma (σ) Bonds: The entire molecular framework is built upon a scaffold of σ-bonds formed by the head-on overlap of hybrid orbitals (sp³-sp³, sp³-sp², sp²-sp², sp³-s, sp²-s). The σ-bonds within the oxirane ring are notably weakened due to poor orbital overlap (bent bonds), further contributing to their lability.

-

Pi (π) Bond: The C=C double bond consists of one σ-bond and one π-bond. The π-bond, formed by the side-to-side overlap of p-orbitals, is electron-rich and serves as a nucleophilic site, making it susceptible to attack by electrophiles.

The electronic properties are thus dichotomous: the epoxide is a potent electrophilic site due to ring strain and the polarization of the C-O bonds, while the alkene is a nucleophilic site due to the high electron density of the π-bond.

Section 3: Spectroscopic Characterization

For any synthetic chemist, unambiguous characterization of starting materials and products is paramount. The structure of this compound gives rise to a predictable pattern of signals in common spectroscopic techniques.[3]

3.1. Predicted Spectroscopic Data The following table summarizes the expected key signals for this compound based on established principles of spectroscopic analysis.[4][5]

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Oxirane CH (C2) | ~2.9 - 3.2 ppm (multiplet) | Protons on an epoxide ring, adjacent to a chiral center and a CH₂ group. |

| Oxirane CH₂ (C1) | ~2.5 - 2.8 ppm (multiplets) | Diastereotopic protons on the epoxide ring. | |

| Alkene CH | ~5.7 - 5.9 ppm (ddt) | Vinylic proton coupled to terminal CH₂ and allylic CH₂. | |

| Alkene CH₂ | ~5.0 - 5.2 ppm (multiplets) | Terminal vinylic protons. | |

| Allylic CH₂ | ~2.1 - 2.4 ppm (multiplet) | Protons adjacent to the C=C double bond. | |

| ¹³C NMR | Oxirane CH (C2) | ~50 - 55 ppm | Carbon in a strained, electron-withdrawing environment. |

| Oxirane CH₂ (C1) | ~45 - 50 ppm | ||

| Alkene CH | ~135 - 140 ppm | sp² hybridized carbon. | |

| Alkene CH₂ | ~115 - 120 ppm | sp² hybridized carbon. | |

| IR Spec. | C-O-C Stretch | ~1250 cm⁻¹ (strong) | Characteristic epoxide ring stretch. |

| C=C Stretch | ~1640 cm⁻¹ (medium) | Alkene double bond stretch. | |

| =C-H Stretch | ~3080 cm⁻¹ (medium) | sp² C-H bond stretch. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 98.14 | Corresponds to the molecular weight of C₆H₁₀O.[1] |

Section 4: Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to undergo selective reactions at either the epoxide or the alkene. This orthogonality is a key principle in designing efficient synthetic routes.

4.1. Epoxide Ring-Opening Reactions The high ring strain and polarized C-O bonds make the epoxide an excellent electrophile. The regiochemical outcome of the ring-opening is highly dependent on the reaction conditions.

Mechanism: Base-Catalyzed/Nucleophilic Ring-Opening Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the simultaneous cleavage of the C-O bond.

-

Causality of Regioselectivity: The Sₙ2 attack occurs at the sterically least hindered carbon atom. In this molecule, C1 is a -CH₂- group while C2 is a -CH- group substituted with the bulky butenyl chain. Therefore, nucleophilic attack will overwhelmingly occur at C1. This provides a reliable and predictable method for installing a substituent at the terminal position while generating a secondary alcohol at the chiral C2 position, preserving the initial stereochemistry.

Caption: Workflow for nucleophilic epoxide ring-opening.

Protocol: Synthesis of (R)-1-azido-5-hexen-2-ol This protocol is a self-validating system; successful reaction can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, more polar spot, as well as by spectroscopic analysis showing the incorporation of the azide and the formation of a hydroxyl group.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a 4:1 mixture of ethanol and water.

-

Addition of Reagent: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure alcohol.

4.2. Reactions of the Alkene The terminal alkene can undergo a wide range of addition reactions.[6] The choice of reagents is crucial to ensure selectivity for the alkene over the epoxide.

-

Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with H₂ gas selectively reduces the alkene to an alkane, leaving the epoxide ring intact. This is because the epoxide is generally stable under these neutral conditions.

-

Hydroboration-Oxidation: A two-step process using borane (BH₃) followed by oxidation (H₂O₂, NaOH) installs a primary alcohol at the terminal carbon (C4') in an anti-Markovnikov fashion. The mild conditions are compatible with the epoxide.

-

Epoxidation: Using a reagent like m-CPBA can selectively form a second epoxide, creating a bis-epoxide, a valuable intermediate for further elaboration.

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like many epoxides, should be handled with care.

-

Hazard Class: Epoxides are potential alkylating agents and should be treated as toxic and irritant. The (2S) enantiomer is listed with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[7] Similar precautions should be taken for the (2R) isomer.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, often under refrigeration, to prevent degradation.[7]

References

-

PubChem. Compound Summary for CID 55298177, (2R,3S)-2-but-3-enyl-3-(chloromethyl)oxirane. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound Chemical Properties. [Link]

-

PubChem. Compound Summary for CID 6995534, (2R)-but-3-en-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 1560627, (2R)-2-Butyloxirane. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. Product Page for (2S)-2-but-3-enyloxirane. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Chemistry Stack Exchange. Is (2R,3S)-butane-2,3-diol chiral?. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

-

ChemComplete. Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Butanol. [Link]

-

Master Organic Chemistry. Mechanism of the E2 Reaction. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. [Link]

-

ResearchGate. How could one make 3-oxo-2-phenyl-2-((3-vinyloxiran-2-yl)methyl)butanenitrile?. [Link]

-

The Organic Chemistry Tutor. Valence Bond Theory & Hybrid Atomic Orbitals. YouTube. [Link]

-

Master Organic Chemistry. Summary: Three Key Families Of Alkene Reaction Mechanisms. [Link]

Sources

- 1. This compound | CAS#:137688-20-1 | Chemsrc [chemsrc.com]

- 2. youtube.com [youtube.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. (2S)-2-but-3-enyloxirane | 137688-21-2 [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

Spectroscopic Profile of (2R)-2-but-3-enyloxirane: A Technical Guide

Introduction

(2R)-2-but-3-enyloxirane is a chiral epoxide that serves as a versatile building block in organic synthesis. Its unique structure, incorporating both a strained oxirane ring and a reactive vinyl group, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The stereochemistry of the epoxide is crucial for its synthetic applications, dictating the stereochemical outcome of subsequent reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for the (2R)-enantiomer are not widely published, the data presented herein are based on established principles for vinyl epoxides and related structures. It is important to note that the NMR, IR, and MS spectra of the (2S)-enantiomer are expected to be identical to those of the (2R)-enantiomer.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name (2R)-2-(but-3-en-1-yl)oxirane, is characterized by a three-membered epoxide ring attached to a butenyl side chain. This combination of functional groups gives rise to a distinct spectroscopic signature.

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Authoritative Grounding: The fragmentation pathways are predicted based on the known stability of carbocations and radical species, which is a fundamental principle in mass spectrometry.

Conclusion

References

-

ACS Publications. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega. [Link]

-

Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

-

Chemsrc. (2025). This compound | CAS#:137688-20-1. [Link]

-

Doc Brown's Chemistry. (2025). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

-

Doc Brown's Chemistry. (2025). C-13 NMR spectrum of 2-methylbut-1-ene. [Link]

-

Doc Brown's Chemistry. (2025). C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical.... [Link]

-

NIH. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC. [Link]

-

Oregon State University. (2020). Spectroscopy of Ethers and Epoxides. [Link]

Synthesis of Enantiomerically Pure (2R)-2-but-3-enyloxirane: A Technical Guide

Introduction

Enantiomerically pure epoxides are indispensable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex chiral molecules, particularly in the pharmaceutical industry. Among these, (2R)-2-but-3-enyloxirane, also known as (R)-(+)-1,2-epoxy-5-hexene, is a valuable synthon due to its bifunctional nature, possessing both a reactive epoxide ring and a terminal alkene. This guide provides an in-depth technical overview of the primary methodologies for the synthesis of enantiomerically pure this compound, with a focus on practical, scalable, and efficient protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

The synthesis of this compound can be approached through several strategic routes. The most direct method involves the asymmetric epoxidation of the terminal double bond of 1,5-hexadiene. However, achieving high enantioselectivity on a simple, unfunctionalized terminal alkene presents a significant challenge. An alternative and highly effective strategy is a chemo-enzymatic sequence involving the formation of a racemic epoxide followed by a kinetic resolution to isolate the desired enantiomer. A third approach involves the use of a chiral starting material, such as (R)-epichlorohydrin. This guide will detail a robust chemo-enzymatic method and discuss alternative asymmetric synthesis strategies.

Chemo-enzymatic Synthesis via Hydrolytic Kinetic Resolution (HKR)

This highly effective, two-step approach first involves the non-selective epoxidation of 1,5-hexadiene to yield the racemic 2-but-3-enyloxirane, followed by a hydrolytic kinetic resolution (HKR) catalyzed by a chiral (salen)Co(II) complex. This method is particularly advantageous as it allows for the isolation of the desired (R)-enantiomer with high enantiomeric excess.[1][2]

Step 1: Synthesis of Racemic 2-but-3-enyloxirane

The initial step is the epoxidation of commercially available 1,5-hexadiene using a standard oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). To minimize the formation of the bis-epoxide byproduct, an excess of the diene is crucial.[3]

Experimental Protocol: Racemic Epoxidation

-

To a solution of 1,5-hexadiene (2.0 equivalents) in dichloromethane (DCM), add mCPBA (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-30 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by distillation to yield racemic 2-but-3-enyloxirane. An isolated yield of approximately 71% can be achieved with a purity of 95 wt%.[1][3]

Step 2: Hydrolytic Kinetic Resolution (HKR)

The core of the enantioselective synthesis is the hydrolytic kinetic resolution of the racemic epoxide. This process utilizes a chiral (salen)Co(II) catalyst, which selectively catalyzes the hydrolysis of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.[1][4][5]

Experimental Protocol: Hydrolytic Kinetic Resolution

-

In a reaction vessel, charge the (R,R)-(salen)Co(II) catalyst (0.5 mol %).

-

Add the racemic 2-but-3-enyloxirane (1.0 equivalent) and tetrahydrofuran (THF).

-

Cool the mixture to 0 °C and add acetic acid (2 mol %) followed by water (0.55 equivalents).

-

Allow the reaction to warm to room temperature and stir for approximately 16 hours, monitoring the enantiomeric excess (ee) by chiral GC analysis.

-

Upon reaching the desired ee (typically >99%), the reaction is worked up by partitioning between a suitable organic solvent and water.

-

The organic layer is dried and concentrated, and the enantioenriched this compound is purified by vacuum distillation.

This resolution route can provide the target (R)-epoxide in up to 25% overall yield from 1,5-hexadiene with excellent enantiomeric purity (>99% ee).[1][2]

Logical Workflow for HKR Synthesis

Caption: Chemo-enzymatic synthesis of this compound.

Alternative Synthetic Strategies

While the HKR method is robust, other strategies offer different advantages and are important considerations in synthetic planning.

Direct Asymmetric Epoxidation: The Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III)-salen complex.[6][7] This approach offers a more direct route to the chiral epoxide from 1,5-hexadiene, avoiding the resolution step.

Causality in Catalyst Selection: The stereochemistry of the resulting epoxide is dictated by the chirality of the salen ligand. For the synthesis of the (2R)-epoxide from a terminal alkene, the (R,R)-cyclohexanediamino-based salen ligand is typically employed.

General Protocol Considerations:

-

Catalyst: (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst).[8]

-

Oxidant: Sodium hypochlorite (bleach) or m-CPBA are commonly used.[9]

-

Co-catalyst/Additive: An axial ligand such as 4-phenylpyridine N-oxide (PPNO) can improve reaction rates and enantioselectivity.[10]

-

Solvent: A biphasic system of dichloromethane and water is often employed with NaOCl.

-

Temperature: Reactions are typically run at low temperatures (e.g., 0 °C) to enhance enantioselectivity.

While highly effective for cis-disubstituted alkenes, the enantioselectivity for terminal alkenes can be more variable.[9] However, with optimization of the catalyst structure and reaction conditions, high ee values can be achieved.

Conceptual Workflow for Jacobsen Epoxidation

Caption: Direct asymmetric synthesis via Jacobsen Epoxidation.

Synthesis from a Chiral Pool Precursor: (R)-Epichlorohydrin

An alternative and highly efficient approach utilizes a readily available chiral starting material, (R)-epichlorohydrin. This method involves an epoxide ring-opening with an appropriate nucleophile, followed by a ring-closing step.

Synthetic Scheme:

-

Ring-opening: (R)-epichlorohydrin is reacted with allylmagnesium bromide. The Grignard reagent attacks the less substituted carbon of the epoxide, opening the ring to form a chlorohydrin.

-

Ring-closing: Treatment with a base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis to form the desired this compound.

This two-step process can afford the target molecule in overall isolated yields of 55-60% with excellent purity.[1][2]

Comparative Data of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Overall Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Limitations |

| Chemo-enzymatic (HKR) | 1,5-Hexadiene | mCPBA, (R,R)-(salen)Co(II) | 24 - 30[1][2] | >99[1] | High enantiopurity, reliable | Multi-step, theoretical max yield of 50% for resolution |

| Jacobsen Epoxidation | 1,5-Hexadiene | (R,R)-Jacobsen's Catalyst, NaOCl | Variable | Variable (can be high) | Direct, atom-economical | Enantioselectivity for terminal alkenes can be substrate-dependent |

| Chiral Pool Synthesis | (R)-Epichlorohydrin | AllylMgBr, NaOH | 55 - 60[1][2] | >99 (retains chirality) | High yield, high purity | Relies on the availability of the chiral precursor |

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

-

Molecular Formula: C₆H₁₀O[11]

-

Molecular Weight: 98.14 g/mol [11]

-

Boiling Point: 120 °C at 760 mmHg[11]

-

Density: 0.892 g/cm³[11]

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (δ ~5.7-5.9 ppm and ~5.0-5.2 ppm) and the epoxide protons (δ ~2.5-3.1 ppm).

-

¹³C NMR: The carbon NMR will display signals for the sp² carbons of the alkene and the sp³ carbons of the epoxide ring.

-

-

Chiral Analysis: The enantiomeric excess should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

-

Specific Rotation: The specific rotation, [α]D, is a key parameter for confirming the absolute configuration.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several synthetic strategies. The chemo-enzymatic approach via hydrolytic kinetic resolution offers a reliable and scalable method to obtain the target molecule with exceptionally high enantiomeric purity, making it a preferred choice for many applications. The direct asymmetric Jacobsen epoxidation and the synthesis from (R)-epichlorohydrin represent viable and efficient alternatives, with the choice of method depending on factors such as the desired scale, cost, and available starting materials. This guide provides the necessary technical details and comparative data to enable researchers and drug development professionals to select and implement the most suitable synthetic route for their specific needs.

References

- BenchChem. (2025).

-

Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. [Link]

-

Chemsrc. (2025). This compound. [Link]

- BenchChem. (2025).

- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Science, 277(5328), 936-938.

-

Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

-

Wikipedia. Jacobsen's catalyst. [Link]

-

PubChem. (2R,3S)-2-but-3-enyl-3-(chloromethyl)oxirane. [Link]

- Piaggio, P., et al. (2000). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. Journal of the Chemical Society, Perkin Transactions 2, (1), 143-148.

- Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801-2803.

-

Wikipedia. Jacobsen epoxidation. [Link]

- Ready, J. M., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-1315.

- Jacobsen, E. N., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315.

- Catalysis Science & Technology - RSC Publishing.

- University of Wisconsin-Madison. (n.d.).

-

OpenOChem Learn. Jacobsen epoxidation. [Link]

- Google Patents. (2005).

- Piaggio, P., et al. (2000). Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41. Journal of the Chemical Society, Perkin Transactions 2, (1), 143-148.

- ResearchGate. (2010). Chiral Mn(III) salen complex-catalyzed enantioselective epoxidation of nonfunctionalized alkenes using urea–H2O2 adduct as oxidant.

- Citti, L., et al. (1984). The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. Carcinogenesis, 5(1), 47-52.

-

PrepChem.com. Synthesis of 3,4-epoxy-1-butene. [Link]

- ResearchGate. (2013).

-

PubChem. (2R)-but-3-en-2-ol. [Link]

- Google Patents. (1997).

-

Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. [Link]

-

Carl ROTH. (R)-(+)-1,2-Epoxy-5-hexene, 2 g. [Link]

Sources

- 1. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 8. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | CAS#:137688-20-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Reactivity of the Oxirane Ring in (2R)-2-but-3-enyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-but-3-enyloxirane, a chiral epoxide, presents a synthetically versatile scaffold of significant interest in medicinal chemistry and natural product synthesis. The inherent ring strain and the presence of a proximate alkenyl group dictate its reactivity, primarily governed by the oxirane ring. This guide provides a comprehensive exploration of the oxirane ring's reactivity in this specific molecule. We will delve into the mechanistic underpinnings of its ring-opening reactions under acidic, basic, and nucleophilic conditions, as well as its propensity for intramolecular cyclization. This document aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge to strategically employ this compound as a building block in complex molecule synthesis.

Introduction: The Significance of this compound

This compound, also known as (R)-1,2-epoxy-5-hexene, is a chiral building block featuring a terminal alkene and a stereodefined epoxide. Its utility in organic synthesis stems from the predictable and often stereospecific transformations of the oxirane ring. The high ring strain of approximately 13 kcal/mol makes the epoxide susceptible to ring-opening by a wide array of nucleophiles, a characteristic not observed in its acyclic ether counterparts.[1][2] This reactivity, coupled with the potential for the butenyl side chain to participate in subsequent or concerted reactions, renders it a valuable synthon for constructing complex molecular architectures.

Key Structural Features and Physicochemical Properties:

| Property | Value |

| Molecular Formula | C6H10O |

| Molecular Weight | 98.14 g/mol [3] |

| Boiling Point | 120°C at 760 mmHg[3] |

| Density | 0.892 g/cm³[3] |

| Chirality | (2R) enantiomer |

Modes of Oxirane Ring Reactivity

The reactivity of the oxirane ring in this compound is predominantly characterized by nucleophilic ring-opening reactions. These reactions can be broadly categorized based on the reaction conditions: acidic, basic, or with strong nucleophiles. The regioselectivity and stereochemistry of the ring-opening are highly dependent on the chosen conditions.

Acid-Catalyzed Ring-Opening: A Tale of Two Mechanisms

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards nucleophilic attack.[4] The subsequent nucleophilic attack can proceed through a mechanism that has both SN1 and SN2 characteristics.[5][6]

The regioselectivity of the attack depends on the substitution pattern of the epoxide. For this compound, which has a primary and a secondary carbon in the epoxide ring, the nucleophile will preferentially attack the more substituted (secondary) carbon.[6][7] This is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which is stabilized by the adjacent alkyl group.[5]

Mechanism of Acid-Catalyzed Ring-Opening:

Caption: Acid-catalyzed ring-opening of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis to form a trans-1,2-diol

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Acidification: Add a dilute aqueous solution of a strong acid (e.g., 0.1 M H₂SO₄ or HClO₄) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting diol by column chromatography.

Base-Catalyzed Ring-Opening: A Classic SN2 Pathway

In the presence of a strong base or nucleophile, the ring-opening of this compound proceeds via a classic SN2 mechanism.[1][2] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the three-membered ring.[8]

A key feature of the base-catalyzed ring-opening is its high regioselectivity. The nucleophile will preferentially attack the less sterically hindered carbon atom.[6][7] In the case of this compound, this corresponds to the terminal (primary) carbon of the epoxide. This reaction also proceeds with inversion of stereochemistry at the attacked carbon center.

Mechanism of Base-Catalyzed Ring-Opening:

Caption: Base-catalyzed ring-opening of this compound.

A wide variety of strong nucleophiles can be employed for this transformation, including hydroxides, alkoxides, amines, Grignard reagents, and organolithium compounds.[1][5]

Experimental Protocol: Ring-Opening with Sodium Azide

-

Reagent Preparation: Prepare a solution of sodium azide (NaN₃, 1.5 eq) in a suitable solvent system, such as ethanol/water.

-

Reaction Setup: Add this compound (1.0 eq) to the sodium azide solution.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting azido alcohol by column chromatography.

Nucleophilic Addition with Weaker Nucleophiles

Weaker, neutral nucleophiles generally require acid catalysis to open the epoxide ring. The acid protonates the epoxide oxygen, making the ring more susceptible to attack.[4] However, some Lewis acids can also be used to activate the epoxide.[9] The regioselectivity in these cases often mirrors that of acid-catalyzed reactions, with the nucleophile attacking the more substituted carbon.

Intramolecular Cyclization: Harnessing the Alkene Moiety

A particularly interesting aspect of the reactivity of this compound is the potential for the butenyl side chain to participate in intramolecular reactions. Under certain conditions, the alkene can act as an internal nucleophile, leading to cyclization products. These reactions are often catalyzed by acids or transition metals.

The outcome of these cyclization reactions can be influenced by several factors, including the nature of the catalyst, the solvent, and the reaction temperature. This intramolecular reactivity opens up pathways to various cyclic ethers and other heterocyclic systems, which are valuable motifs in drug discovery.

Potential Intramolecular Cyclization Pathway:

Caption: A possible pathway for intramolecular cyclization.

Summary of Reactivity and Regioselectivity

| Reaction Condition | Mechanism | Regioselectivity | Stereochemistry | Typical Nucleophiles |

| Acidic | SN1-like/SN2 hybrid[5][6] | Attack at the more substituted carbon[6][7] | Inversion of configuration | H₂O, ROH, HX |

| Basic/Strong Nucleophile | SN2[1][2] | Attack at the less substituted carbon[6][7] | Inversion of configuration | OH⁻, RO⁻, N₃⁻, RNH₂, RMgX, RLi |

Conclusion

The oxirane ring in this compound is a highly reactive and synthetically valuable functional group. Its reactions are governed by well-understood principles of stereoelectronics and steric effects. A thorough understanding of its reactivity under different conditions allows for the strategic design of synthetic routes to a wide range of complex and biologically active molecules. The ability to control the regioselectivity and stereochemistry of the ring-opening reactions, coupled with the potential for intramolecular cyclization, solidifies the position of this compound as a cornerstone chiral building block in modern organic synthesis.

References

-

Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

-

Epoxides Ring-Opening Reactions - Chemistry Steps. Retrieved from [Link]

-

Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). Retrieved from [Link]

-

Opening of Epoxides With Acid - Master Organic Chemistry. (2015, February 2). Retrieved from [Link]

-

Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

This compound | CAS#:137688-20-1 | Chemsrc. Retrieved from [Link]

-

Nucleophilic addition - Wikipedia. Retrieved from [Link]

-

Nucleophilic Addition To Carbonyls - Master Organic Chemistry. (2022, September 9). Retrieved from [Link]

-

Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]

-

Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. ScienceDirect. Retrieved from [Link]

-

Nucleophilic addition to 2,3-disubstituted butanal derivatives and their application to natural product synthesis - PubMed. Retrieved from [Link]

-

Ring Opening of Epoxides | Organic Chemistry - YouTube. (2021, January 30). Retrieved from [Link]

-

Ring opening reactions of epoxides: Acid-catalyzed (video) - Khan Academy. Retrieved from [Link]

-

Reactions of Epoxides- Ring-opening - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

-

(2R)-but-3-yn-2-ol | C4H6O | CID 638102 - PubChem. Retrieved from [Link]

-

Nucleophilic Addition - University of Calgary. Retrieved from [Link]

-

(2R)-but-3-en-2-ol | C4H8O | CID 6995534 - PubChem. Retrieved from [Link]

-

Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase - PubMed. (2004, March 24). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | CAS#:137688-20-1 | Chemsrc [chemsrc.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 9. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Solubility of (2R)-2-but-3-enyloxirane in Organic Solvents

Foreword: Navigating the Solvent Landscape for a Versatile Chiral Building Block